molecular formula C22H19ClO5 B2621064 methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate CAS No. 302549-15-1

methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

Cat. No.: B2621064
CAS No.: 302549-15-1
M. Wt: 398.84
InChI Key: JLKZANYXBGEUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic organic compound characterized by a benzo[c]chromen core substituted with a chlorine atom at position 2, a ketone group at position 6, and a methyl benzoate moiety linked via an ether bridge. Its synthesis typically involves multi-step reactions, including etherification and esterification, with characterization via NMR, HRMS, and X-ray crystallography .

Properties

IUPAC Name

methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO5/c1-26-21(24)14-8-6-13(7-9-14)12-27-20-11-19-17(10-18(20)23)15-4-2-3-5-16(15)22(25)28-19/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKZANYXBGEUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through a review of existing literature, including case studies and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C18H18ClO5C_{18}H_{18}ClO_{5}

Structural Features

  • Chlorine Atom : The presence of a chlorine atom at the 2-position contributes to the compound's reactivity and biological activity.
  • Benzochromene Core : The benzochromene structure is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzochromene can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

Case Study: Inhibition of Melanoma Cells

A study demonstrated that a related benzochromene derivative inhibited the growth of A2058 human melanoma cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting potential therapeutic applications in melanoma treatment .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.

Research Findings

A study investigated the effects of related compounds on macrophage activation. It was found that these compounds could significantly reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in RAW264.7 macrophages when stimulated with lipopolysaccharide (LPS). This suggests that this compound may also possess similar anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, related compounds have shown promise against various bacterial strains.

Example: Enhancement of Antibiotic Efficacy

Research has indicated that certain benzochromene derivatives can act as adjuvants to enhance the efficacy of existing antibiotics against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. This dual-action mechanism could be crucial in addressing antibiotic resistance issues .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzochromene DerivativesInhibition of cell proliferation in melanoma cells
Anti-inflammatorySimilar CompoundsReduced cytokine secretion in macrophages
AntimicrobialBenzochromene DerivativesEnhanced efficacy against resistant bacterial strains

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to understanding its unique properties. Below is a detailed comparison:

Structural Analogs on the Benzo[c]chromen Core
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences Source
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate 8-OCH₃, 6-oxo C₂₃H₁₈O₆ 390.4 Substituent position and type : Methoxy (electron-donating) at position 8 vs. chloro (electron-withdrawing) at position 2. Impacts electronic properties and potential binding interactions.
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate 4-CH₃, 6-oxo C₂₆H₃₂N₂O₆ 468.5 Ester chain variation : Hexanoate with a bulky tert-butyl group vs. methyl benzoate. Alters solubility and steric hindrance.
(4-methyl-6-oxo-benzo[c]chromen-3-yl) 3,4,5-trimethoxybenzoate 4-CH₃, 6-oxo C₂₆H₂₄O₇ 456.5 Aromatic ester substitution : Trimethoxybenzoate vs. unsubstituted methyl benzoate. Enhances π-π stacking potential.

Key Insights :

  • Steric profile: The methyl benzoate group provides moderate steric bulk, whereas analogs with longer aliphatic chains (e.g., hexanoate in ) may hinder interaction with biological targets.
Computational and Graph-Based Comparisons
  • Graph similarity : The target compound shares a benzo[c]chromen scaffold with analogs but differs in substituent topology. Graph comparison algorithms (e.g., subgraph isomorphism) would highlight these variations .
  • Fingerprint analysis : Tanimoto coefficients using ECFP4 or MACCS fingerprints would quantify similarity, with lower scores for analogs like due to divergent ester groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.